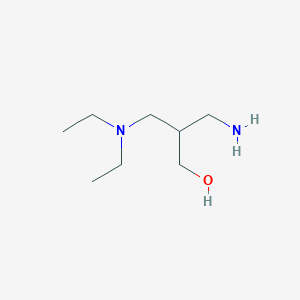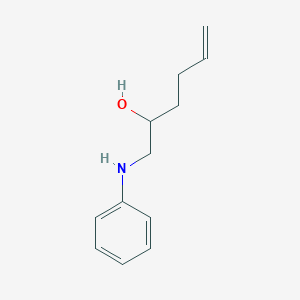![molecular formula C14H24N4 B14245643 3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 182576-33-6](/img/structure/B14245643.png)
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 42 atoms, including 24 hydrogen atoms, 14 carbon atoms, and 4 nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its nitrogen-rich structure.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with biological macromolecules such as proteins and nucleic acids. The nitrogen atoms in the compound may play a crucial role in these interactions, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8,12-Tris(3-fluorobenzyl)-3,8,12,18-tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene
Uniqueness
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific bicyclic structure and the presence of four nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific scientific and industrial contexts.
Propriétés
Numéro CAS |
182576-33-6 |
|---|---|
Formule moléculaire |
C14H24N4 |
Poids moléculaire |
248.37 g/mol |
Nom IUPAC |
3,7,12,18-tetrazabicyclo[12.3.1]octadeca-1(17),14(18),15-triene |
InChI |
InChI=1S/C14H24N4/c1-2-8-16-11-13-5-3-6-14(18-13)12-17-10-4-9-15-7-1/h3,5-6,15-17H,1-2,4,7-12H2 |
Clé InChI |
VVWBUDKRCATFJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC2=NC(=CC=C2)CNCCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



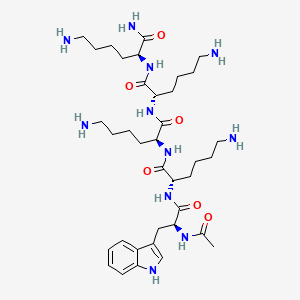
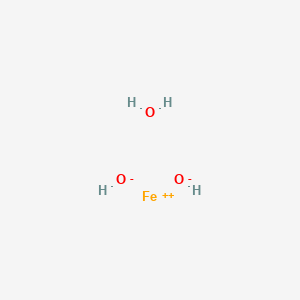
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)

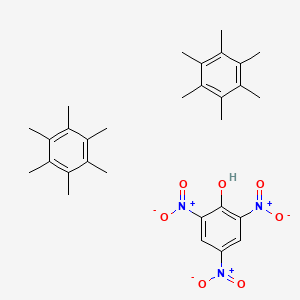
![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)

![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
